molecular formula C15H18F3NO2 B3067782 trans-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate CAS No. 152188-51-7

trans-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate

Cat. No. B3067782
CAS RN: 152188-51-7
M. Wt: 301.3 g/mol
InChI Key: SJIVVBIUXVKZDK-STQMWFEESA-N
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Description

“trans-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate” is a chemical compound with the molecular formula C15H18F3NO2. It has a molecular weight of 301.30 . This compound is typically stored at 2-8°C .


Molecular Structure Analysis

The molecular structure of “trans-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Physical And Chemical Properties Analysis

“trans-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate” has a molecular weight of 301.30 and a molecular formula of C15H18F3NO2 . It is typically stored at 2-8°C .

Scientific Research Applications

Drug Discovery

The compound belongs to the pyrrolidine class of compounds, which are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a versatile scaffold for novel biologically active compounds .

Kinase Inhibition

Some compounds with similar structures have shown nanomolar activity against CK1γ and CK1ε, suggesting that further modifications could investigate how the chiral moiety influences kinase inhibition .

PPARα/γ Functional Activities

Structure-activity relationship (SAR) studies revealed that the cis-configuration of the substituents in positions 3 and 4 of the pyrrolidine ring was preferred over the trans orientation . This could potentially be applied to the design of new drugs with PPARα/γ functional activities .

Psychedelic Research

Trans-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate, or TCB-2, is a chemical compound that belongs to the group of psychedelics. It has several properties that make it interesting for scientific experiments, such as its ability to alter the perception of reality, its potency, and its long-lasting effects.

Fluorine-Containing Drug Development

The compound contains a trifluoromethyl (TFM, -CF3) group, which is a common feature in many FDA-approved drugs . The presence of fluorine or fluorine-containing functional groups in drug molecules can exhibit numerous pharmacological activities .

Stereogenicity Studies

One of the significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Future Directions

The future directions of “trans-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate” and similar compounds are promising. The unique physicochemical properties of the fluorine atom and the pyrrolidine moiety make these compounds interesting for the development of new drugs . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

ethyl (3R,4R)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO2/c1-2-21-14(20)12-9-19(10-13(12)15(16,17)18)8-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIVVBIUXVKZDK-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC1C(F)(F)F)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CN(C[C@@H]1C(F)(F)F)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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